3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole
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Overview
Description
3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused thieno-oxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding oxime. This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thieno-oxazole ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with halogen, alkyl, or aryl groups.
Scientific Research Applications
3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,4-d][1,3]oxazole
- 3-Benzoyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,2,3]oxathiazoline 2-oxide
Uniqueness
3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole is unique due to its specific ring fusion and substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
90328-93-1 |
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Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
3-phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H11NOS/c1-2-4-8(5-3-1)10-9-6-7-14-11(9)13-12-10/h1-5,9,11H,6-7H2 |
InChI Key |
JMWHDJYDWMDKAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2C1C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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